
7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes an amino group, a benzoxazole moiety, and a benzopyran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: The initial step involves the synthesis of the benzoxazole ring. This can be achieved through the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Benzopyran Core: The benzoxazole intermediate is then coupled with a benzopyran derivative. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Amino Group: The final step involves the introduction of the amino group at the 7th position of the benzopyran ring. This can be achieved through nucleophilic substitution reactions using suitable amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group and other functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its fluorescent properties enable it to act as a probe for monitoring biological processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one: shares structural similarities with other benzopyran derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole moiety enhances its stability and fluorescence, making it a valuable tool in both chemical and biological research.
Propiedades
Número CAS |
63378-51-8 |
|---|---|
Fórmula molecular |
C17H12N2O3 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
7-amino-3-(5-methyl-1,3-benzoxazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C17H12N2O3/c1-9-2-5-14-13(6-9)19-16(21-14)12-7-10-3-4-11(18)8-15(10)22-17(12)20/h2-8H,18H2,1H3 |
Clave InChI |
SPZKCNLJDCHSQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C(C=C4)N)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


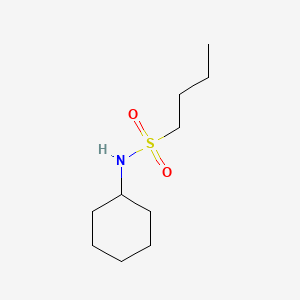
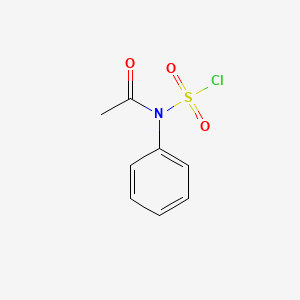
![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)
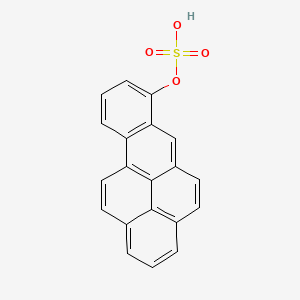

![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)
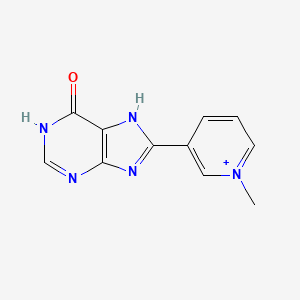
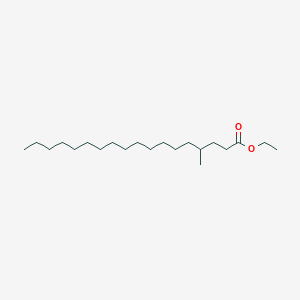
![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)
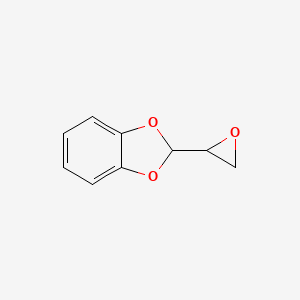



![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
